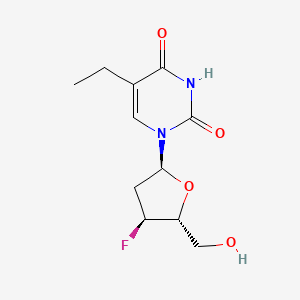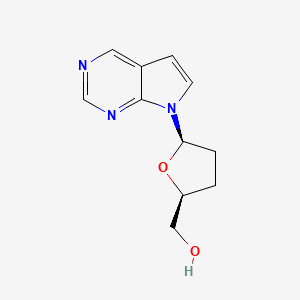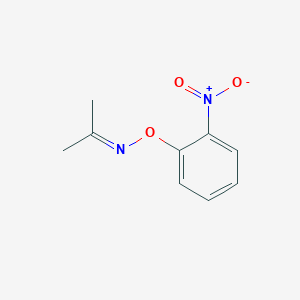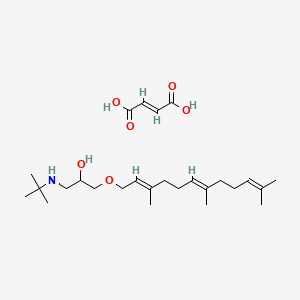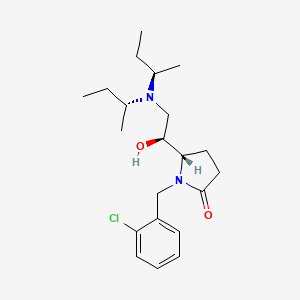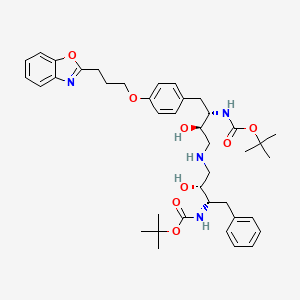
N2,N4,N6-Tris((eicosanoyloxy)methyl)tris(methoxymethyl)melamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2,N4,N6-Tris((eicosanoyloxy)methyl)tris(methoxymethyl)melamine is a complex organic compound that belongs to the class of melamine derivatives This compound is characterized by the presence of three eicosanoyloxy groups and three methoxymethyl groups attached to a melamine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4,N6-Tris((eicosanoyloxy)methyl)tris(methoxymethyl)melamine typically involves the reaction of melamine with eicosanoic acid and methoxymethyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Step 1: Melamine is reacted with eicosanoic acid in the presence of a suitable catalyst to form N2,N4,N6-Tris((eicosanoyloxy)methyl)melamine.
Step 2: The intermediate product is then treated with methoxymethyl chloride to introduce the methoxymethyl groups, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
化学反応の分析
Types of Reactions
N2,N4,N6-Tris((eicosanoyloxy)methyl)tris(methoxymethyl)melamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
N2,N4,N6-Tris((eicosanoyloxy)methyl)tris(methoxymethyl)melamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of advanced materials and coatings.
作用機序
The mechanism of action of N2,N4,N6-Tris((eicosanoyloxy)methyl)tris(methoxymethyl)melamine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
類似化合物との比較
Similar Compounds
- N2,N4,N6-Tris((trifluoroacetyl)methyl)melamine
- N2,N4,N6-Tris((pyridin-2-ylamino)methyl)melamine
- N2,N4,N6-Tris((triethoxysilyl)propyl)melamine
Uniqueness
N2,N4,N6-Tris((eicosanoyloxy)methyl)tris(methoxymethyl)melamine is unique due to its specific functional groups, which confer distinct chemical properties and potential applications. Its long-chain eicosanoyloxy groups provide hydrophobic characteristics, while the methoxymethyl groups enhance its solubility and reactivity.
特性
CAS番号 |
72987-32-7 |
|---|---|
分子式 |
C72H132N6O9 |
分子量 |
1225.9 g/mol |
IUPAC名 |
[(Z)-C-[4,6-bis[(Z)-C-icosanoyloxy-N-(methoxymethyl)carbonimidoyl]-1,3,5-triazin-2-yl]-N-(methoxymethyl)carbonimidoyl] icosanoate |
InChI |
InChI=1S/C72H132N6O9/c1-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-64(79)85-70(73-61-82-4)67-76-68(71(74-62-83-5)86-65(80)59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-2)78-69(77-67)72(75-63-84-6)87-66(81)60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-3/h7-63H2,1-6H3/b73-70-,74-71-,75-72- |
InChIキー |
OQASWGFRKKQQMR-IUIWJEDVSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)O/C(=N\COC)/C1=NC(=NC(=N1)/C(=N/COC)/OC(=O)CCCCCCCCCCCCCCCCCCC)/C(=N/COC)/OC(=O)CCCCCCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC(=NCOC)C1=NC(=NC(=N1)C(=NCOC)OC(=O)CCCCCCCCCCCCCCCCCCC)C(=NCOC)OC(=O)CCCCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






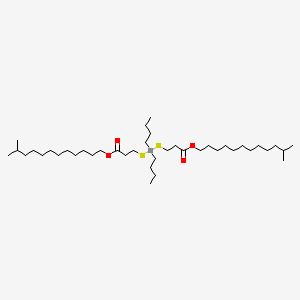
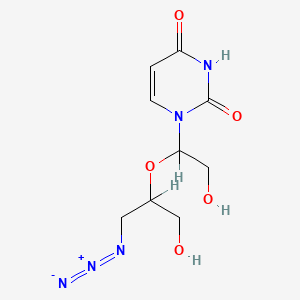
![6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one;hydrochloride](/img/structure/B12788322.png)

